molecular formula C27H30N2O2 B1665285 Asimadoline CAS No. 153205-46-0

Asimadoline

Cat. No. B1665285
M. Wt: 414.5 g/mol
InChI Key: JHLHNYVMZCADTC-LOSJGSFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asimadoline is a proprietary small molecule therapeutic, originally discovered by Merck KGaA of Darmstadt, Germany . It was initially developed to treat peripheral pain such as arthritis . Asimadoline is an orally administered agent that acts as a kappa opioid receptor agonist . It has shown promising clinical efficacy for the treatment of IBS .


Synthesis Analysis

Asimadoline hydrochloride is synthesized with a molecular formula of C27H30N2O2·HCl . Its molecular weight is 451.00 g/mol .


Molecular Structure Analysis

Asimadoline has a molecular formula of C27H30N2O2 . Its average mass is 414.539 Da and its monoisotopic mass is 414.230713 Da .


Physical And Chemical Properties Analysis

Asimadoline has a density of 1.2±0.1 g/cm3 . Its boiling point is 605.8±55.0 °C at 760 mmHg . The vapor pressure is 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 94.7±3.0 kJ/mol . The flash point is 320.2±31.5 °C . The index of refraction is 1.617 . The molar refractivity is 124.0±0.3 cm3 .

Scientific Research Applications

Field: Gastroenterology

Asimadoline is being studied in the field of gastroenterology, specifically for the treatment of Irritable Bowel Syndrome (IBS) .

Application Summary

Asimadoline, a kappa-opioid agonist, is being evaluated as a potential treatment for IBS . The principal symptoms of IBS are pain and altered bowel function, and Asimadoline has shown promise in addressing these symptoms .

Methods of Application

Asimadoline is administered in a dose-ranging study. The target population for Phase III of the study was iteratively determined in a prospective manner from a Phase II dose-ranging study . The specific dosage and frequency of administration would be determined by the overseeing medical professional based on the individual patient’s needs and response to the drug.

Results and Outcomes

To date, Asimadoline has shown a good safety profile . The target Phase III population – diarrhea-predominant IBS patients with at least moderate pain – was determined from a Phase II dose-ranging study . The scientific rationale for the use of Asimadoline in the treatment of IBS is under review, considering the high patient and societal burdens of IBS .

Apart from its application in the treatment of Irritable Bowel Syndrome (IBS), Asimadoline was originally developed to treat peripheral pain such as arthritis . Here are the details:

Field: Pain Management

Asimadoline is being studied in the field of pain management, specifically for the treatment of peripheral pain such as arthritis .

Application Summary

Asimadoline, a kappa-opioid agonist, was originally developed to treat peripheral pain such as arthritis . Peripheral pain is a common symptom of arthritis, and Asimadoline has shown promise in addressing this symptom .

Methods of Application

Asimadoline is administered orally . The specific dosage and frequency of administration would be determined by the overseeing medical professional based on the individual patient’s needs and response to the drug.

Field: Visceral Pain Management

Asimadoline has shown potential in reducing visceral pain .

Application Summary

In contrast to somatic pain, there is more consistent evidence for Asimadoline reducing visceral pain . For IBS patients in particular, it decreases pain after barostat-induced colonic distension .

Methods of Application

Asimadoline is administered orally . The specific dosage and frequency of administration would be determined by the overseeing medical professional based on the individual patient’s needs and response to the drug.

Results and Outcomes

In a phase 2b trial, Asimadoline produced significant improvement in months free from IBS pain or discomfort, pain scores, pain-free days .

Safety And Hazards

Asimadoline is classified as Acute toxicity, Oral (Category 4), H302 . It is harmful if swallowed . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill/leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O2/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,24-26,30H,17-20H2,1H3/t24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLHNYVMZCADTC-LOSJGSFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165285
Record name Asimadoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Asimadoline is an orally administered agent that acts as a kappa opioid receptor agonist. Kappa opioid receptors are found mostly in the digestive tract and are believed to play an important role in control of visceral pain and bowel motility. As such, kappa opioid agonists are ideal candidates to relieve the pain, discomfort an impaired motility common to IBS and other gastrointestinal disorders.
Record name Asimadoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05104
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Asimadoline

CAS RN

153205-46-0
Record name Asimadoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153205-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asimadoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153205460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asimadoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05104
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Asimadoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASIMADOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0VK52NV5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asimadoline
Reactant of Route 2
Reactant of Route 2
Asimadoline
Reactant of Route 3
Reactant of Route 3
Asimadoline
Reactant of Route 4
Reactant of Route 4
Asimadoline
Reactant of Route 5
Asimadoline
Reactant of Route 6
Reactant of Route 6
Asimadoline

Citations

For This Compound
1,140
Citations
M Camilleri - Neurogastroenterology & Motility, 2008 - Wiley Online Library
… with asimadoline was not significantly reduced. Post hoc analyses suggest that asimadoline … In a 12‐week study in 596 patients, chronic treatment with 0.5 mg and 1.0 mg asimadoline …
Number of citations: 76 onlinelibrary.wiley.com
HJ Kramer, W Uhl, B Ladstetter… - British journal of clinical …, 2000 - Wiley Online Library
… was to investigate the effects of asimadoline, a new κ-opioid … of 1, 5, and 10 mg of asimadoline, in 24 healthy volunteers. Two … C max values of asimadoline in plasma ranging from 18 ng …
Number of citations: 38 bpspubs.onlinelibrary.wiley.com
M Delvaux, A Beck, J Jacob… - Alimentary …, 2004 - Wiley Online Library
… Aim : This study evaluated the effect of the κ opioid agonist asimadoline on perception of … the effect of a single oral dose of asimadoline 0.5 mg or placebo on sensory thresholds (defined …
Number of citations: 127 onlinelibrary.wiley.com
S Delgado-Aros, HJ Chial, M Camilleri… - American Journal …, 2003 - journals.physiology.org
To compare the effects of the κ-opioid agonist asimadoline and placebo on visceral sensation and gastrointestinal (GI) motor functions in humans, 91 healthy participants were …
Number of citations: 118 journals.physiology.org
W Binder, JS Walker - British journal of pharmacology, 1998 - Wiley Online Library
Opioids, though widely used as analgesics, have not been seriously considered as therapy for rheumatoid arthritis. The present study evaluated the dose‐effect and time‐dependence …
Number of citations: 83 bpspubs.onlinelibrary.wiley.com
AW Mangel, VSL Williams - Expert opinion on investigational drugs, 2010 - Taylor & Francis
… This study confirmed a good safety profile for asimadoline. … clinical safety and efficacy of asimadoline in relationship to IBS … 0.5 mg asimadoline as single doses, asimadoline produced a …
Number of citations: 18 www.tandfonline.com
S Delgado‐Aros, HJ Chial, F Cremonini… - Alimentary …, 2003 - Wiley Online Library
… We also observed decreased satiation with asimadoline treatment; … by asimadoline and we did not measure gastric volume. In the present study, our hypothesis was that asimadoline …
Number of citations: 50 onlinelibrary.wiley.com
LA Szarka, M Camilleri, D Burton, JC Fox… - Clinical …, 2007 - Elsevier
… In animal models, asimadoline has been shown to reduce sensation responses to gastric … have shown that asimadoline has a good safety profile. Asimadoline decreased colonic tone …
Number of citations: 82 www.sciencedirect.com
AW Mangel, JD Bornstein, LR Hamm… - Alimentary …, 2008 - Wiley Online Library
… In a barostat model with IBS patients, asimadoline significantly reduced the area under the … In this study, we evaluated the effects of asimadoline in IBS patients. Effects of asimadoline …
Number of citations: 162 onlinelibrary.wiley.com
JW Jonker, E Wagenaar, L Van Deemter… - British journal of …, 1999 - Wiley Online Library
… that asimadoline is … of asimadoline in the brain. In line with this accumulation difference, mdr1a/1b (−/−) mice are at least 8 fold more sensitive to the sedative effect of asimadoline than …
Number of citations: 129 bpspubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.